5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-25-17-8-5-13(9-18(17)26-2)16-10-15(12-3-6-14(20)7-4-12)23-19-21-11-22-24(16)19/h3-11,16H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXWIICNHVVGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process. Industrial production methods may involve the optimization of these reactions to achieve higher yields and purity, often using automated reactors and advanced purification techniques.
Chemical Reactions Analysis
5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing the triazolo[1,5-a]pyrimidine scaffold exhibit notable antitumor properties. The structural characteristics of this compound allow it to interact with various biological targets involved in cancer progression. Studies have shown that derivatives of triazolo[1,5-a]pyrimidine can inhibit tumor cell proliferation and induce apoptosis in cancer cells through multiple mechanisms, including enzyme inhibition and modulation of signaling pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are critical in various diseases. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This property suggests its applicability in developing anti-inflammatory drugs . Additionally, derivatives have been explored for their activity against other targets such as kinases and phosphodiesterases .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazolo[1,5-a]pyrimidine derivatives. These compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell function and integrity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the triazolo[1,5-a]pyrimidine ring can enhance its biological activity and selectivity towards particular targets. For example, the introduction of different substituents on the phenyl rings can significantly influence the compound's potency and selectivity .
Case Study 1: Anticancer Activity
In a study published by MDPI, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxic effects compared to standard chemotherapeutics . The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways.
Case Study 2: Anti-inflammatory Effects
A comprehensive evaluation was conducted on several pyrimidine derivatives for their anti-inflammatory properties using both in vitro and in vivo models. The study demonstrated that some derivatives exhibited significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of this compound include derivatives with variations at the 5- and 7-positions. Below is a comparative analysis:
Substituent Impact :
- Electron-Withdrawing Groups (e.g., Cl, Br): Enhance stability and binding affinity to hydrophobic enzyme pockets. For example, 7-(4-bromophenyl) derivatives exhibit stronger tubulin inhibition compared to non-halogenated analogues .
- Electron-Donating Groups (e.g., OCH₃) : Improve solubility and metabolic stability. The 3,4-dimethoxyphenyl group in the target compound may facilitate interactions with polar residues in biological targets .
Yield Comparison :
Pharmacological Activities
- Antitumor Activity : The 5- and 7-positions are critical for tubulin binding. For example, 5-trifluoromethyl derivatives show IC₅₀ values of 0.2–1.8 µM against breast cancer cell lines . The target compound’s dimethoxyphenyl group may enhance DNA intercalation .
- Antibacterial Activity : Derivatives with benzylthio groups (e.g., compound 1 in ) inhibit Enterococcus spp. (MIC: 8–32 µg/mL) .
- Antiviral Activity : Thiophene-substituted analogues (e.g., CID 402917) exhibit activity against HSV-1 .
Physicochemical Properties
Biological Activity
The compound 5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family known for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action based on recent research findings.
- Molecular Formula : C19H17ClN4O2
- Molecular Weight : 368.8 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research has shown that triazolo-pyrimidines exhibit a range of biological activities including antitumor , antiviral , and antibacterial effects. The specific compound in focus has been evaluated for its anticancer potential against various cancer cell lines.
Anticancer Activity
A significant body of research has focused on the compound's ability to inhibit cancer cell proliferation. For instance:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- IC50 Values :
- MGC-803: 9.47 μM
- HCT-116: 9.58 μM
- MCF-7: 13.1 μM
These values indicate that the compound is more potent than the standard drug 5-Fluorouracil (5-Fu) in these assays .
The compound exhibits its anticancer effects through multiple mechanisms:
- Inhibition of Cell Growth : It inhibits the growth and colony formation of cancer cells in a dose-dependent manner.
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by modulating key proteins involved in cell survival and death.
- Signaling Pathway Modulation : It significantly inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl rings and the triazolo-pyrimidine core can enhance biological activity. For example:
| Compound | Modification | IC50 (μM) | Activity |
|---|---|---|---|
| H12 | Original | 9.47 | Antiproliferative against MGC-803 |
| H2 | Tubulin inhibitor | 0.53 | Antiproliferative against HCT-116 |
| H4 | LSD1 inhibitor | 0.154 | Selective against MGC-803 |
These findings suggest that careful structural modifications can lead to compounds with enhanced potency and selectivity against specific cancer types .
Case Studies
Several studies have highlighted the efficacy of triazolo-pyrimidines:
- A study demonstrated that derivatives of triazolo-pyrimidines could inhibit HIV replication by targeting RNase H activity with IC50 values ranging from 13.1 to 17.7 μM .
- Another investigation into the cytotoxic effects against breast cancer cells revealed that certain derivatives exhibited selective cytotoxicity with IC50 values lower than those of existing treatments .
Q & A
Q. What are the recommended synthetic methodologies for preparing 5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine?
Methodological Answer: Two green synthesis protocols are widely validated:
- Method A (Solvent-based): Use 4,4’-trimethylenedipiperidine (TMDP, 10 mol%) as a catalyst in a water/ethanol (1:1 v/v) mixture under reflux. React 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate. Yields reach ~92% after recrystallization .
- Method B (Molten-state): Conduct the reaction in molten TMDP at 65°C without solvents. TMDP acts as both catalyst and solvent, simplifying purification. Yields are comparable (~92%) .
Key Advantages: TMDP is non-toxic, recyclable (≥5 cycles without loss of activity), and avoids hazardous solvents .
Q. How can the purity and structural integrity of synthesized triazolo[1,5-a]pyrimidine derivatives be confirmed?
Methodological Answer:
- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates (e.g., SIL G/UV 254) .
- Nuclear Magnetic Resonance (NMR): Validate structure via and NMR (e.g., 400 MHz Bruker Avance). Peaks for aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–4.0 ppm) confirm substitution .
- X-Ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., intermolecular N–H⋯N bonds) using SHELXTL software .
Q. What are the primary pharmacological applications of triazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: Triazolo[1,5-a]pyrimidines exhibit:
- Anticancer Activity: Inhibition of MDM2-p53 protein-protein interaction .
- Enzyme Inhibition: Targeting dehydrogenase enzymes (e.g., dihydrofolate reductase) .
- Antiviral Properties: Anti-HSV-1 activity via thymidine kinase inhibition .
Structural Determinants: Substituents like trifluoromethyl groups enhance lipophilicity and bioactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields and reduce byproducts in triazolo[1,5-a]pyrimidine synthesis?
Methodological Answer:
- Catalyst Screening: TMDP outperforms piperidine due to dual Lewis base sites and hydrogen-bonding capacity, reducing side reactions (e.g., aldol condensation) .
- Solvent Optimization: Ethanol/water mixtures minimize byproduct formation compared to DMF or THF .
- Temperature Control: Molten TMDP at 65°C ensures homogeneous mixing and accelerates cyclization .
Data-Driven Example: A 10 mol% TMDP loading in ethanol/water achieves 95% crude yield, versus 70–80% with piperidine .
Q. What computational methods are employed to predict the electronic properties and reactivity of triazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer potential. For example, trifluoromethyl groups lower LUMO energy, enhancing electrophilicity .
- Time-Dependent DFT (TDDFT): Simulate UV-Vis spectra to correlate substituent effects (e.g., chloro vs. methoxy) with absorption maxima .
- Cremer & Pople Analysis: Quantify ring puckering in dihydropyrimidine moieties (e.g., envelope conformations with Q = 0.099 Å) .
Q. How do structural modifications influence the biological activity of triazolo[1,5-a]pyrimidine compounds?
Methodological Answer:
- Substituent Effects:
- Trifluoromethyl Groups: Increase metabolic stability and binding affinity (e.g., 10-fold higher MDM2 inhibition vs. non-CF analogs) .
Case Study: Ethyl 7-(2-chlorophenyl)-5-trifluoromethyl derivatives show 83.94° dihedral angles between phenyl and pyrimidine rings, optimizing steric interactions .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?
Methodological Answer:
- Variable Temperature (VT) NMR: Resolve tautomeric equilibria (e.g., keto-enol shifts) by analyzing temperature-dependent NMR .
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous peaks (e.g., triazole C5 vs. pyrimidine C7) .
- Crystallographic Validation: Cross-reference NMR data with X-ray structures to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
